molecular formula C25H28N6O5 B11995252 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11995252
M. Wt: 492.5 g/mol
InChI Key: CGLDRJBHOSUEBV-NTFVMDSBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The core purine-2,6-dione scaffold is substituted at the 3-position with a methyl group and at the 7- and 8-positions with distinct functional groups. The 7-position features a 2-hydroxy-3-(2-methylphenoxy)propyl chain, which introduces both hydrophilic (hydroxy) and lipophilic (2-methylphenoxy) properties. The 8-position is modified with a (2Z)-configured hydrazinyl group linked to a 4-methoxyphenyl ethylidene moiety, which may confer stereospecific binding interactions.

Properties

Molecular Formula

C25H28N6O5

Molecular Weight

492.5 g/mol

IUPAC Name

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C25H28N6O5/c1-15-7-5-6-8-20(15)36-14-18(32)13-31-21-22(30(3)25(34)27-23(21)33)26-24(31)29-28-16(2)17-9-11-19(35-4)12-10-17/h5-12,18,32H,13-14H2,1-4H3,(H,26,29)(H,27,33,34)/b28-16-

InChI Key

CGLDRJBHOSUEBV-NTFVMDSBSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(CN2C3=C(N=C2N/N=C(/C)\C4=CC=C(C=C4)OC)N(C(=O)NC3=O)C)O

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C3=C(N=C2NN=C(C)C4=CC=C(C=C4)OC)N(C(=O)NC3=O)C)O

Origin of Product

United States

Biological Activity

The compound 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione , a complex purine derivative, exhibits significant biological activity due to its unique structural features. This article reviews the compound’s biological interactions, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

This compound is characterized by a molecular formula of C25H28N6O5C_{25}H_{28}N_{6}O_{5} and a molecular weight of approximately 492.5 g/mol. Its structure includes various functional groups such as hydroxyl, phenoxy, and hydrazinyl moieties which contribute to its biological reactivity and interactions with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and proteins. The presence of functional groups allows for:

  • Hydrogen Bonding : Facilitates binding to target proteins.
  • Hydrophobic Interactions : Enhances affinity for lipid membranes and hydrophobic pockets in proteins.
  • Alteration of Enzyme Activity : Potentially modifies enzymatic pathways by inhibiting or activating specific enzymes.

Biological Activity Overview

Research has indicated that this compound possesses several biological activities, including antioxidant and anticancer properties.

Antioxidant Activity

The antioxidant potential of the compound has been evaluated using the DPPH radical scavenging assay. The results indicate that it exhibits significant radical scavenging activity, comparable to well-known antioxidants like ascorbic acid.

CompoundDPPH Scavenging ActivityComparison to Ascorbic Acid
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-{(2Z)-...1.37 times higherEffective antioxidant
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide1.4 times higherStronger than ascorbic acid

Anticancer Activity

In vitro studies have demonstrated the compound's cytotoxic effects against various cancer cell lines, including U-87 glioblastoma and MDA-MB-231 triple-negative breast cancer cells. The MTT assay results show that the compound significantly reduces cell viability in these lines:

Cell LineViability Reduction (%)
U-87 (glioblastoma)39.8 ± 3.8
MDA-MB-231 (breast cancer)43.7 ± 7.4

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms that could involve apoptosis or cell cycle arrest.

Case Studies

Several studies have focused on the biological effects of similar compounds with hydrazinyl and purine structures:

  • Hydrazone Derivatives : Research indicated that hydrazone compounds with similar structural motifs exhibited potent antioxidant and anticancer activities, reinforcing the therapeutic potential of hydrazinyl derivatives.
  • Purine Analogues : Compounds structurally related to purines have shown promise in targeting specific pathways involved in cancer progression and oxidative stress response.

Comparison with Similar Compounds

Substituents at the 7-Position

The 7-position substituent varies significantly among analogs:

  • Target compound: 2-methylphenoxy group (lipophilic, electron-donating methyl substituent).
  • analog: 4-methoxyphenoxy group (enhanced electron-donating methoxy group; may increase solubility compared to 2-methylphenoxy) .
  • analog: 4-chlorophenoxy group (electron-withdrawing chlorine; may enhance hydrophobic interactions in target binding) .

Substituents at the 8-Position

  • Target compound : (2Z)-hydrazinyl-ethylidene-4-methoxyphenyl group (stereospecific Z-configuration; methoxy enhances resonance stability).
  • analog : (2E)-hydrazinyl-ethylidene-2-hydroxyphenyl group (E-configuration and ortho-hydroxyl may enable hydrogen bonding) .
  • analog : Indol-3-ylidene hydrazinyl group (planar aromatic system; may intercalate into DNA or inhibit kinases) .

Core Modifications

  • and compounds : Pyrimidine-2,4-dione cores (distinct from purine scaffold; reduced nitrogen content alters hydrogen-bonding capacity) .

Hypothesized Pharmacological Effects

  • Electron-donating groups (e.g., 4-methoxy in ) may enhance solubility and metabolic stability compared to electron-withdrawing groups (e.g., 4-chloro in ) .
  • Z vs. E in ) .
  • Lipophilic chains (e.g., 7-octyl in ) could improve blood-brain barrier penetration but may reduce aqueous solubility .

Data Table: Structural Comparison of Purine Analogs

Compound (Source) 7-Position Substituent 8-Position Substituent Configuration Key Features
Target Compound 2-Hydroxy-3-(2-methylphenoxy) (2Z)-[1-(4-methoxyphenyl)ethylidene]hydrazinyl Z Methylphenoxy, methoxyphenyl
2-Hydroxy-3-(4-methoxyphenoxy) (2E)-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl E Methoxyphenoxy, hydroxyphenyl
2-Hydroxy-3-(4-methoxyphenoxy) m-Tolylamino N/A Aniline substitution
Octyl (2Z)-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl Z Long alkyl chain, hydroxyphenyl
3-(4-Chlorophenoxy) Indol-3-ylidene hydrazinyl E Chlorophenoxy, indole moiety

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.